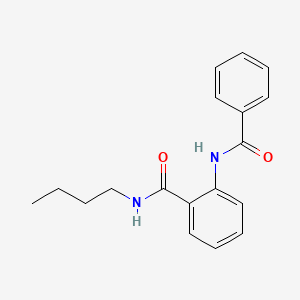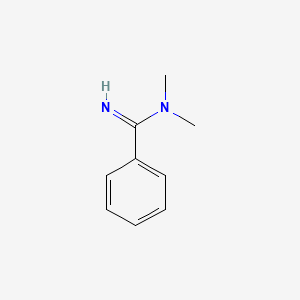
1-Methylcyclohepta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohepta-1,3-diene is an organic compound belonging to the class of conjugated dienes. It features a seven-membered ring with two double bonds and a methyl group attached to one of the carbon atoms. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohepta-1,3-diene can be synthesized through several methods. One common approach involves the cycloaddition of simple allyl cations to conjugated dienes. For instance, the reaction of 2-methylallyl iodide with cyclohexa-1,3-diene in the presence of silver trifluoroacetate and isopentane at -78°C yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diene synthesis, such as the use of transition metal catalysts and stereoselective synthesis, are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohepta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, forming 1,2 and 1,4 addition products depending on the reaction conditions.
Cycloaddition: It can also undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex cyclic structures.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like hydrogen halides (e.g., HBr) are commonly used under controlled temperatures to achieve specific addition products.
Cycloaddition: Reagents such as dienophiles and catalysts like silver trifluoroacetate are used to facilitate the reaction.
Major Products:
Scientific Research Applications
1-Methylcyclohepta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to be used in studies of molecular interactions and enzyme mechanisms.
Medicine: Research into its potential medicinal properties, such as its role in drug synthesis, is ongoing.
Industry: It is employed in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methylcyclohepta-1,3-diene involves its reactivity as a conjugated diene. The compound can form stable carbocation intermediates during electrophilic addition reactions, which are stabilized by resonance . This stability allows for the formation of various addition products depending on the reaction conditions .
Comparison with Similar Compounds
5-Methylcyclopenta-1,3-diene: This compound has a five-membered ring with similar conjugated diene properties.
7-Methylcyclohepta-1,3,5-triene: This compound features a seven-membered ring with three double bonds, offering different reactivity and stability.
Uniqueness: 1-Methylcyclohepta-1,3-diene is unique due to its seven-membered ring structure, which provides distinct reactivity patterns compared to smaller or larger ring systems. Its ability to participate in both electrophilic addition and cycloaddition reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
14947-22-9 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-methylcyclohepta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
JBHANEICNSHPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


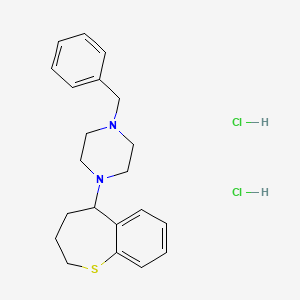
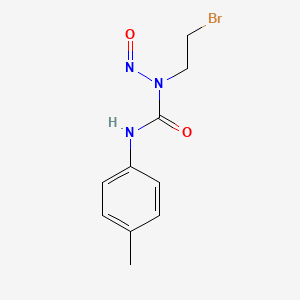



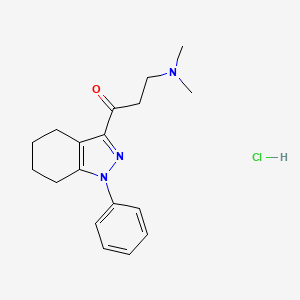
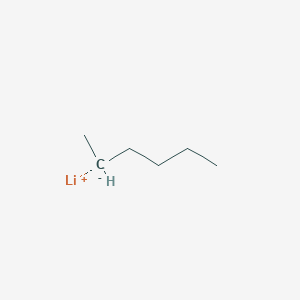
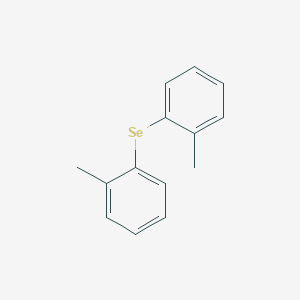
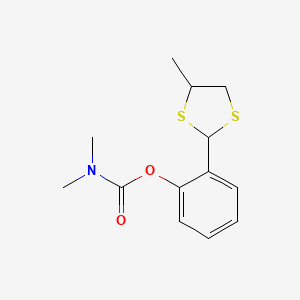
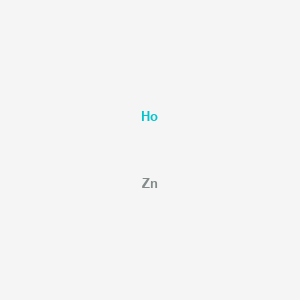
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
